molecular formula C13H12BrNO3 B15124481 Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Cat. No.: B15124481
M. Wt: 310.14 g/mol
InChI Key: PZOPFFGZZZQKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a brominated indole derivative featuring a 6-bromo and 5-methyl substitution on the indole core, coupled with an ethyl ester oxoacetate group at the 3-position. This compound belongs to a class of α-ketoesters known for their versatility in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)9-6-15-11-5-10(14)7(2)4-8(9)11/h4-6,15H,3H2,1-2H3

InChI Key

PZOPFFGZZZQKQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the indole ring.

    Methylation: Addition of a methyl group at the 5th position.

    Esterification: Formation of the ethyl ester group.

    Oxidation: Introduction of the oxoacetate group.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and methylation reactions, followed by esterification and oxidation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized products.

    Reduction: Reduction reactions may lead to the removal of the oxo group or reduction of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and methyl groups may influence its binding affinity and specificity towards enzymes or receptors. The oxoacetate group may play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related indole- and phenyl-based α-ketoesters:

Table 1: Structural Comparison of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate and Analogues
Compound Name Substituents (Indole/Phenyl) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Bromo, 5-methyl (indole) 296.12* Synthetic intermediate
Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate 5-Bromo (indole) 296.12 Anticancer precursor (IC50: 0.09–0.65 μM)
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate 6-Bromo (indole) 296.12 Lab-scale synthesis
Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate 6-Chloro (indole) 251.66 Research chemical
Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate 4-Methoxy (phenyl) 208.21 Marine natural product derivative
Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate 4-Hydroxy (phenyl) 180.15 Bioactive marine metabolite

*Calculated based on molecular formula C₁₃H₁₂BrNO₃.

Key Observations:

Substituent Position and Bioactivity :

  • The 5-bromo substitution in Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate correlates with significant anticancer activity (IC50: 0.09–0.65 μM) . In contrast, the 6-bromo-5-methyl variant lacks direct bioactivity data but shares structural similarities with active compounds.
  • Halogen Effects : Chloro-substituted analogs (e.g., 6-chloro derivative) are less studied but serve as intermediates in drug discovery .

Ester Group Variations :

  • Ethyl esters (e.g., target compound) generally exhibit higher stability than methyl esters, as seen in marine-derived methyl 2-(4-hydroxyphenyl)-2-oxoacetate, which is more polar and less stable under acidic conditions .

Q & A

Q. How are solubility challenges addressed in biological assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve aqueous solubility. Dynamic light scattering (DLS) assesses aggregation, while prodrug strategies (e.g., ester hydrolysis derivatives) enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.